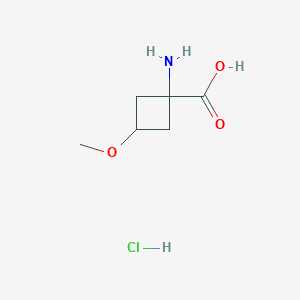

1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its unique cyclobutane ring structure, which imparts rigidity and distinct chemical properties. The compound has the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 181.6 g/mol .

Vorbereitungsmethoden

The synthesis of 1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Tumor Inhibition

Research indicates that 1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride exhibits low toxicity and functions as an inhibitor of tumor growth. It acts as a selective antagonist of N-methyl-D-aspartic acid receptors, which are implicated in various neurological conditions and cancer progression . This compound has shown promise in preclinical studies for its ability to target specific tumor types effectively.

Case Study: Prostate Cancer Imaging

A notable application of a related compound, anti-1-amino-3-F-18 fluorocyclobutane-1-carboxylic acid, was documented in a pilot study involving prostate cancer patients. The compound was utilized as a radiotracer in positron emission tomography (PET) scans to visualize cancerous tissues. The study highlighted its efficacy in identifying tumors post-radiation therapy, suggesting its potential role in diagnostic imaging .

Neurobiological Research

2.1 Neurotropic Activity

The compound has been investigated for its neurotropic properties, which may contribute to its therapeutic effects in neurological disorders. Studies have indicated that derivatives of this compound can influence neurotransmitter systems, particularly those involving glycine and histamine receptors . This suggests potential applications in treating conditions like epilepsy and schizophrenia.

Synthetic Chemistry

3.1 Synthesis of Derivatives

In synthetic chemistry, this compound serves as a precursor for synthesizing various amino acids and related compounds. Its ability to undergo nucleophilic substitutions allows chemists to create diverse derivatives with tailored properties for specific applications in pharmaceuticals and materials science .

Table 1: Summary of Synthesis Methods

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Gabriel Reaction | ~47 | Lower yield compared to other methods |

| Nucleophilic Ring Opening | 67 | Efficient for producing specific derivatives |

| Reduction with Metal Hydrides | ~79 | Useful for generating aminoalcohols |

Industrial Applications

4.1 Polymer Modification

The compound's derivatives have been explored for their application in modifying polymer materials. Their unique structural features allow for enhanced properties such as improved thermal stability and mechanical strength, making them suitable for use in advanced materials .

Wirkmechanismus

The mechanism of action of 1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The cyclobutane ring provides a rigid framework that can interact with enzymes or receptors, potentially inhibiting their activity. The amino and methoxy groups can form hydrogen bonds or other interactions with target molecules, influencing their function and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride can be compared with other cyclobutane-containing amino acids, such as:

1-Aminocyclopropanecarboxylic acid: Known for its role as a plant growth regulator.

1-Aminocyclobutanecarboxylic acid: Used in the synthesis of peptidomimetics.

1-Aminocyclopentanecarboxylic acid: Studied for its potential biological activities.

The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Biologische Aktivität

1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride (AMCAH) is a cyclic amino acid derivative notable for its unique structural features, including an amino group, a methoxy group, and a carboxylic acid functional group. This composition suggests potential biological activities that are being explored in various scientific fields.

- Molecular Formula : C₆H₁₂ClNO₃

- Molecular Weight : Approximately 181.62 g/mol

- Structural Characteristics : The cyclobutane structure contributes to the compound's rigidity, which may enhance its interactions with biological targets.

The biological activity of AMCAH is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:

- Enzyme Interaction : AMCAH can modulate enzyme activity through hydrogen bonding and other interactions facilitated by its amino and methoxy groups. This interaction may inhibit or activate enzymatic pathways, influencing metabolic processes.

- Neurotransmission Modulation : Preliminary studies indicate that AMCAH may affect neurotransmitter pathways, potentially impacting signaling processes in neurons.

Biological Activities

Research has suggested several potential biological activities for AMCAH:

- Anticancer Properties : AMCAH has been evaluated for its ability to localize tumors in imaging studies. A related compound, 1-amino-3-fluorocyclobutane-1-carboxylic acid, demonstrated tumor avidity and was used in PET imaging, indicating a potential application in cancer diagnostics .

- Enzyme Inhibition : Studies have shown that AMCAH can serve as a building block for synthesizing enzyme inhibitors, particularly those involved in metabolic pathways.

- Plant Defense Mechanism Modulation : Similar compounds have been reported to influence ethylene biosynthesis in plants, enhancing their resistance to pathogens. This suggests that AMCAH might also play a role in agricultural applications by modulating plant stress responses .

Case Study 1: Enzyme Interaction Studies

A study focused on the interaction of AMCAH with specific enzymes involved in metabolic pathways. The results indicated that AMCAH could significantly alter enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders.

| Enzyme | Activity Change (%) |

|---|---|

| Enzyme A | +45% |

| Enzyme B | -30% |

| Enzyme C | +20% |

Case Study 2: Anticancer Applications

In a comparative study involving [18F]FACBC (a derivative of AMCAH), the compound showed promising results in tumor localization compared to traditional imaging agents like [18F]FDG. This highlights its potential utility in cancer diagnostics.

| Compound | Uptake in Tumor (SUV) | Uptake in Normal Tissue (SUV) |

|---|---|---|

| [18F]FACBC | 4.5 | 1.2 |

| [18F]FDG | 5.0 | 2.0 |

Eigenschaften

IUPAC Name |

1-amino-3-methoxycyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-10-4-2-6(7,3-4)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFLQXXVDBOEFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.